A Methodological Framework for the Physicochemical Characterization of 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acid HCl
A Methodological Framework for the Physicochemical Characterization of 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acid HCl
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acid hydrochloride is a molecule with potential applications in various scientific fields, including as a PEG derivative for use in antibody-drug conjugates.[1] A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for its successful application in research and drug development. These fundamental properties govern everything from solubility and formulation to bioavailability and stability. This guide presents a comprehensive, methodology-focused framework for the systematic characterization of this compound. Rather than a simple data sheet, this document serves as a strategic whitepaper, detailing the requisite experimental protocols, the scientific rationale behind methodological choices, and the standards that ensure data integrity. We will proceed by outlining authoritative, validated protocols for determining key physicochemical parameters, including aqueous solubility, pKa, melting point, and chemical stability, thereby providing a robust roadmap for its scientific evaluation.
Chemical Identity and Structural Analysis
A foundational analysis of a molecule's structure is the first step in predicting its behavior and selecting appropriate analytical techniques.
Chemical Name: 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acid hydrochloride Synonyms: 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride CAS Number: 2421153-68-4[2] Molecular Formula: C₉H₁₈ClNO₆
Structural Features and Predicted Properties: The molecule possesses several key functional groups that dictate its physicochemical characteristics:
-
Primary Amine (-NH₂): This group is basic and will be protonated at physiological pH, contributing to aqueous solubility.
-
Two Carboxylic Acids (-COOH): These groups are acidic and will be deprotonated at physiological pH, further enhancing hydrophilicity.
-
Ether Linkages (-O-): These contribute to the molecule's flexibility.
-
Hydrochloride Salt: The HCl salt form generally improves solubility and handling of amine-containing compounds.
Given these features—a primary amine and two carboxylic acids—the molecule is amphoteric, capable of acting as both an acid and a base. This makes pKa determination particularly critical.
| Property | Data / Prediction | Source |
| CAS Number | 2421153-68-4 | [2] |
| Molecular Formula | C₉H₁₈ClNO₆ | |
| Physical Form | Solid | |
| Purity | Typically available at ≥97% | |
| Storage | Store at room temperature, keep dry and cool. |
Framework for Comprehensive Physicochemical Profiling
The following sections detail the recommended experimental workflows for characterizing the essential physicochemical properties of the target molecule. The emphasis is on employing standardized, authoritative methods to ensure data is reliable and reproducible.
Aqueous Solubility Determination
Causality and Importance: Aqueous solubility is a critical determinant of a compound's behavior in biological systems and its suitability for formulation. It directly impacts absorption, distribution, and the feasibility of developing parenteral dosage forms. For a highly polar molecule like this one, understanding its solubility limits across a range of pH values is essential.
Recommended Methodology: Shake-Flask Method (OECD Guideline 105) The shake-flask method is a globally recognized standard for determining the water solubility of chemical substances.[3] It is straightforward and considered the "gold standard" for generating accurate solubility data.[3][4]
Experimental Protocol:
-
Preparation: Prepare a series of buffered solutions at various pH values (e.g., pH 2, 4, 7.4, and 9).
-
Equilibration: Add an excess amount of 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acid HCl to a flask containing a known volume of each buffer.
-
Agitation: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the necessary time to achieve saturation.[3]
-
Phase Separation: Allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Reporting: Report the solubility in units of mg/mL or mol/L at the specified pH and temperature.
Diagram: Aqueous Solubility Determination Workflow
pKa Determination
Causality and Importance: The acid dissociation constant(s), or pKa, define the ionization state of a molecule at different pH values. For this compound, which has both an acidic (carboxylic acids) and a basic (amine) center, knowing the pKa values is crucial for predicting its solubility, absorption across biological membranes, and potential for ionic interactions.
Recommended Methodology: Potentiometric Titration Potentiometric titration is a highly accurate and widely used method for determining pKa values.[5][6][7] It involves monitoring pH changes in a solution of the compound as a titrant (a strong acid or base) is added incrementally.[5][7]
Experimental Protocol:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[5]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in deionized water to a known concentration (e.g., 1-10 mM).[5] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[5]
-
Titration Setup: Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[7]
-
Acidic Titration: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all functional groups are fully protonated.
-
Basic Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. These points can be precisely identified from the inflection points of the first or second derivative of the curve.[8]
Melting Point and Thermal Behavior
Causality and Importance: The melting point is a fundamental physical property that provides an indication of a substance's purity. Furthermore, understanding the thermal behavior through techniques like Differential Scanning Calorimetry (DSC) can reveal information about crystallinity, polymorphism, and decomposition, which are vital for solid-state formulation and stability.
Recommended Methodology: Differential Scanning Calorimetry (DSC) DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It provides a highly accurate melting point (as the peak of the melting endotherm) and can detect other thermal events like glass transitions or crystallization.[11][12]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Acquisition: Record the heat flow versus temperature. The resulting plot is a DSC thermogram.
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the thermogram. The area under the peak can be integrated to determine the enthalpy of fusion.
Chemical Stability Assessment
Causality and Importance: Evaluating the intrinsic stability of a drug substance is a cornerstone of drug development. It helps identify potential degradation pathways, informs the selection of appropriate storage conditions, and is required for establishing a re-test period or shelf life.[13]
Recommended Methodology: Forced Degradation Studies (ICH Q1A(R2)) Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and validate the stability-indicating power of the analytical methods.[14]
Experimental Protocol:
-
Solution Preparation: Prepare solutions of the compound in various media.
-
Stress Conditions: Expose the solutions to the following conditions as outlined in ICH guidelines:[13][15]
-
Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid drug substance and a solution (e.g., at 60-80 °C).
-
Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential.
Diagram: Forced Degradation Study Workflow
Conclusion
The systematic physicochemical characterization of 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acid HCl is an indispensable step for its advancement in any research or development pipeline. The methodologies presented in this guide—aqueous solubility via the shake-flask method, pKa determination by potentiometric titration, thermal analysis using DSC, and stability assessment through forced degradation studies—represent the industry-standard approach for building a comprehensive data package. Adherence to these authoritative protocols (OECD and ICH) ensures that the generated data is accurate, reliable, and suitable for regulatory scrutiny. This foundational knowledge is critical for enabling rational formulation design, predicting in vivo behavior, and ensuring the overall quality and safety of any resulting product.
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